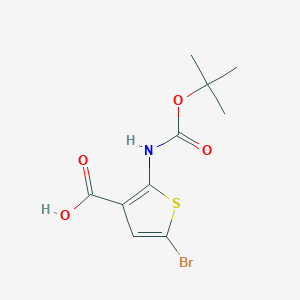

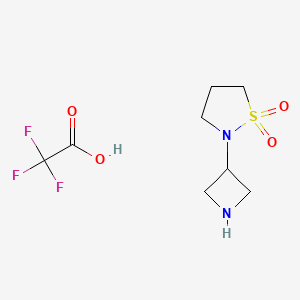

![molecular formula C8H9NOS B2515304 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide CAS No. 874881-12-6](/img/structure/B2515304.png)

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a chemical compound that serves as a core structure for various biologically active derivatives. It is a versatile scaffold that can be modified to produce compounds with a range of pharmacological properties, including anti-inflammatory, antioxidant, antiarrhythmic, serotonin antagonist, and antianxiety activities . This core structure is also utilized in the synthesis of liquid crystals with high birefringence and large dielectric anisotropy, indicating its potential in materials science .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various synthetic routes. One such method involves the Gewald reaction, which has been used to synthesize acid chloride derivatives with anti-inflammatory and antioxidant properties . Another approach is the reaction of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents to produce novel thiophene derivatives with significant pharmacological activities . Additionally, the synthesis of liquid crystal core units based on this structure has been described, which involves a four-step process to obtain mesogens with terminal cyano groups .

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, has been determined by X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Similarly, the crystal structure of another derivative, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been elucidated, showing stabilization by N-H...O and C-H...O hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the substituents present on the aromatic core. For example, the synthesis of azomethine derivatives involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and the substituents of the aldehydes affect the completeness of the condensation reaction . The reactivity of these compounds is crucial for their pharmacological effects and for the development of new materials, such as liquid crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are tailored to their intended applications. In the context of liquid crystals, the introduction of the cyclopenta[b]thiophene core unit has been shown to increase birefringence and dielectric anisotropy, which are important parameters for the performance of liquid crystal displays . The pharmacological properties of these derivatives, such as anti-inflammatory and antioxidant activities, are also closely related to their chemical structure and purity, which can be confirmed by methods like high-performance liquid chromatography (HPLC) .

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

- Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products. The regiochemistry of radical cyclizations, influenced by factors such as reaction temperature and the nature of radical precursors, is crucial for synthesizing complex molecules. These methodologies have applications in creating therapeutically important materials, demonstrating the utility of compounds like 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide in medicinal chemistry (Ishibashi & Tamura, 2004).

Thiophenes in Medicinal Chemistry

- Thiophene derivatives exhibit significant bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. They form the backbone of several marketed drugs, highlighting the medicinal applications of thiophene-based compounds. The synthesis and applications of thiophenes, therefore, are of great interest in the development of new therapeutic agents, underscoring the relevance of thiophene frameworks in drug discovery (Xuan, 2020).

Supramolecular Chemistry

- Benzene-1,3,5-tricarboxamide derivatives, with their ability to self-assemble into one-dimensional nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrate the application of thiophene analogs in nanotechnology, polymer processing, and biomedical applications. This highlights the versatility of thiophene-based compounds in designing materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

Heterocyclic and Carbocyclic Ring Systems

- The use of 5-endo-dig cyclizations, particularly in the synthesis of heterocyclic and carbocyclic ring systems, showcases the synthetic utility of thiophene analogs in creating complex molecular architectures. This technique is valuable in synthesizing furans, pyrroles, thiophenes, and their benzo-derivatives, indicating the broad applicability of thiophene analogs in organic synthesis (Knight, 2019).

Central Nervous System Agents

- Thiophene scaffolds have emerged as significant entities in designing central nervous system agents. Their potential for creating novel derivatives with enhanced pharmacological profiles underscores the importance of thiophene analogs in neuropharmacology (Deep et al., 2016).

Environmental and Safety Applications

- The study of biodegradation and toxicity of condensed thiophenes in petroleum indicates the environmental relevance of thiophene analogs. Understanding their occurrence, toxicity, and degradation pathways is crucial for addressing environmental pollution and designing greener chemical processes (Kropp & Fedorak, 1998).

Propriétés

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIPJPWFFMZWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)